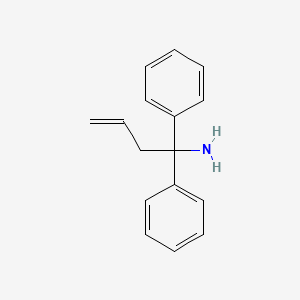

1,1-Diphenylbut-3-en-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diphenylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQGGAFNVOYFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1,1-Diphenylbut-3-en-1-amine Scaffolds

Content Type: Technical Whitepaper & Experimental Guide Subject: Synthesis, Pharmacology, and Derivatization of 1,1-Diphenylbut-3-en-1-amine Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

The 1,1-diphenylbut-3-en-1-amine scaffold represents a specialized subclass of homoallylic amines characterized by a bulky, lipophilic diarylmethyl head group and a reactive allyl tail. Historically significant as the pharmacophore for first-generation antihistamines and anticholinergics (e.g., the Recipavrin class), this structure has re-emerged in modern medicinal chemistry. Its utility lies in its dual functionality: the diphenylmethylamine moiety serves as a "privileged structure" for GPCR binding (particularly Histamine H1 and Muscarinic M1-M5 receptors), while the terminal alkene provides a versatile handle for late-stage diversification via metathesis, hydroamination, or oxidative cleavage.

This guide details the validated synthesis of the core primary amine, outlines critical structure-activity relationships (SAR), and provides protocols for its conversion into bioactive tertiary amine derivatives.

Chemical Identity & Structural Logic[1][2][3]

Core Scaffold Analysis

The molecule consists of a quaternary carbon bearing two phenyl rings, a primary amine, and an allyl group.

-

IUPAC Name: 1,1-Diphenylbut-3-en-1-amine[1]

-

Molecular Formula: C₁₆H₁₇N[1]

-

Molecular Weight: 223.31 g/mol [1]

-

Key Features:

-

Lipophilic Anchor: The gem-diphenyl group ensures high affinity for hydrophobic pockets in GPCRs (e.g., the orthosteric site of the H1 receptor).

-

Homoallylic Linker: The 3-carbon separation between the nitrogen and the alkene prevents enamine tautomerization, maintaining stability while positioning the alkene for potential macrocyclization or pi-cation interactions.

-

Structural Derivatives Hierarchy

The scaffold serves as a parent for several bioactive classes:

-

Tertiary Amines (Recipavrin Series): N,N-dimethylation significantly increases CNS penetration and affinity for muscarinic receptors.[1]

-

Rigidified Analogs: Cyclization of the amine onto the alkene (hydroamination) yields pyrrolidines, restricting conformational freedom.[1]

-

Chain-Extended Analogs: Cross-metathesis at the alkene allows for the attachment of distal polar groups to modulate solubility.[1]

Synthesis Protocols

The most robust route to the primary amine involves the nucleophilic addition of an allylmetal species to a diphenylketimine. This method avoids the over-alkylation often seen when alkylating diphenylmethylamine.[1]

Validated Synthesis: Allylation of Diphenylketimine

Reaction Type: 1,2-Nucleophilic Addition (Grignard)[1]

Figure 1: Synthetic pathway for the generation of the primary homoallylic amine.[2]

Experimental Protocol

Objective: Synthesis of 1,1-diphenylbut-3-en-1-amine HCl salt.

Reagents:

-

Diphenylketimine (10.0 mmol)[1]

-

Allylmagnesium bromide (1.0 M in Et₂O, 12.0 mmol)

-

Anhydrous Diethyl Ether (Et₂O) or THF[1]

-

HCl (2M aqueous)[1]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve diphenylketimine (1.81 g, 10 mmol) in anhydrous Et₂O (30 mL) and cool to 0°C in an ice bath.

-

Addition: Dropwise add allylmagnesium bromide (12 mL, 12 mmol) over 15 minutes. The solution may turn slightly cloudy or yellow.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the ketimine.

-

Quench: Cool back to 0°C and carefully quench with saturated NH₄Cl (10 mL).

-

Extraction: Dilute with water (20 mL) and extract with Et₂O (3 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification/Salt Formation: Dissolve the crude oil in minimal ethanol. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid to obtain the hydrochloride salt.[1]

Medicinal Chemistry & SAR

The biological activity of this scaffold is highly sensitive to substitution at the nitrogen and the phenyl rings.

Structure-Activity Relationship (SAR) Matrix[2]

| Domain | Modification | Effect on Activity |

| Amine (N) | Primary (-NH₂) | Low affinity for H1/M1; high metabolic stability.[1] |

| Tertiary (-NMe₂) | Recipavrin Type: High H1/M1 affinity; increased CNS entry; anticholinergic side effects.[1] | |

| Cyclic (Pyrrolidine) | Increased rigidity; often improves selectivity for DAT/SERT transporters.[1] | |

| Alkene Tail | Unchanged | Metabolic liability (epoxidation); useful for covalent probes.[1] |

| Hydrogenated (n-Butyl) | Loss of pi-interaction; generally reduced potency but higher stability.[1] | |

| Phenyl Rings | Unsubstituted | Balanced lipophilicity (LogP ~3.5).[1] |

| p-Chloro / p-Fluoro | Increased metabolic stability (blocks para-oxidation); common in antihistamines (e.g., Chlorpheniramine analogs).[1] |

Signaling & Mechanism of Action

The tertiary amine derivatives (Recipavrin analogs) function primarily as inverse agonists at G-protein coupled receptors.[1]

Figure 2: Pharmacological mechanism of the tertiary amine derivative.[1]

Advanced Derivatization: The "Recipavrin" Route

To convert the primary amine scaffold into the bioactive tertiary amine (Recipavrin analog), an Eschweiler-Clarke methylation is recommended over direct alkylation to prevent quaternization.[1]

Protocol: Eschweiler-Clarke Methylation[2]

-

Reagents: 1,1-Diphenylbut-3-en-1-amine (1 eq), Formaldehyde (37% aq, 5 eq), Formic acid (10 eq).[1]

-

Conditions: Reflux at 100°C for 12 hours.

-

Workup: Basify with NaOH to pH 10, extract with DCM.

-

Result: Yields N,N-dimethyl-1,1-diphenylbut-3-en-1-amine.

Application Note: Cytotoxicity

Recent studies indicate that homoallylic amines bearing the diphenyl moiety exhibit cytotoxic properties against prostate cancer lines (PC-3) and breast cancer lines (MCF-7).[1] The mechanism involves interference with DNA Topoisomerase I, likely stabilized by the pi-stacking capability of the diphenyl system and the alkylating potential of the alkene tail [1, 3].

References

-

Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Source: PubMed (NIH) URL:[1][Link]

-

Synthesis of enantiopure 1-aryl-1-butylamines and 1-aryl-3-butenylamines by diastereoselective addition of allylzinc bromide. Source: European Journal of Organic Chemistry (via SciSpace) URL:[1][Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Source: ResearchGate URL:[1][Link]

-

Homoallylic amine synthesis by amination (allylation). Source: Organic Chemistry Portal URL:[Link][1]

-

PubChem Compound Summary: 1,1-Diphenyl-3-buten-1-ol (Precursor Analysis). Source: PubChem URL:[1][Link][1]

Sources

Theoretical studies on 1,1-Diphenylbut-3-en-1-amine stability

This technical guide provides a theoretical stability analysis of 1,1-Diphenylbut-3-en-1-amine , a critical homoallylic amine scaffold often utilized as a precursor in the synthesis of opioid analgesics (e.g., lefetamine analogues, recipavrin) and CNS-active agents.[1]

Executive Summary

The stability of 1,1-diphenylbut-3-en-1-amine is governed by the interplay between its steric bulk (the gem-diphenyl effect ) and the nucleophilicity of its primary amine.[1] While the molecule exhibits superior oxidative resistance compared to standard primary amines due to the absence of

Theoretical Framework & Computational Methodology

To rigorously assess the stability of this scaffold, we employ a composite theoretical approach combining Density Functional Theory (DFT) and transition state theory.

Computational Parameters

-

Level of Theory: DFT B3LYP/6-311++G(d,p) is recommended for geometry optimization to capture the dispersion forces between the phenyl rings.

-

Solvation Model: Polarizable Continuum Model (PCM) using Methanol and Water to simulate storage and physiological conditions.[1]

-

Key Descriptors:

The "Gem-Diphenyl" Effect (Thorpe-Ingold)

The two phenyl groups at the C1 position exert a profound steric influence known as the Thorpe-Ingold effect . By compressing the internal C-C-C bond angle at the quaternary center, the bulky phenyls force the butenyl chain and the amine group into closer proximity.

-

Consequence: This pre-organization lowers the entropy of activation (

) for cyclization, making the formation of 5-membered rings significantly faster than in non-substituted analogues.

Primary Degradation Pathways[1]

The degradation landscape is dominated by two competing mechanisms: Cyclization (Hydroamination) and Ionization/Elimination .[1]

Pathway A: Intramolecular Hydroamination (Cyclization)

This is the most critical stability risk. The pendant primary amine attacks the internal alkene (C4) or terminal alkene (C3).

-

Mechanism: 5-exo-trig cyclization.[1]

-

Product: 2,2-Diphenylpyrrolidine .[1]

-

Thermodynamics: The reaction is exergonic (

).[1] The formation of the pyrrolidine ring releases strain energy and is accelerated by the gem-diphenyl effect. -

Catalysis: Trace acids (protonating the alkene) or transition metals (Pd, Rh, Au) drastically lower the activation barrier.

Pathway B: Oxidative Stability (N-Oxidation)

Unlike typical primary amines, 1,1-diphenylbut-3-en-1-amine lacks

-

Implication: It is immune to the classical oxidative deamination pathway (involving imine formation) common to many CNS drugs.

-

Risk: The primary degradation route under oxidative stress is direct N-oxidation to the hydroxylamine (

) or nitro species, but this requires high-energy oxidants (e.g., peroxides), making the molecule relatively oxidatively stable under ambient conditions.

Pathway C: Retro-Ritter / Carbocation Formation

Under strong acidic stress, the amine can be eliminated as ammonia (

-

Intermediate: This generates a 1,1-diphenylhomoallyl carbocation .[1]

-

Stability: This carbocation is highly stabilized by resonance with the two phenyl rings (benzhydryl-like stability).[1]

-

Outcome: This leads to polymerization or substitution products (e.g., formation of the alcohol if water is present).

Visualization of Degradation Mechanics

The following diagram illustrates the competing pathways, highlighting the thermodynamic sink (Pyrrolidine formation) versus the kinetic stability of the amine.

Figure 1: Mechanistic degradation flow.[1][2] The 5-exo-trig cyclization (Red path) is the dominant instability vector due to steric pre-organization.

Experimental Validation Protocols

To validate these theoretical predictions, the following self-validating protocols should be integrated into the stability testing workflow.

Protocol 5.1: Monitoring Cyclization (HPLC-UV/MS)

The formation of the pyrrolidine ring changes the polarity and basicity of the molecule.

-

Condition: Incubate sample in Phosphate Buffer (pH 4.0 and pH 7.4) at 40°C for 7 days.

-

Detection: Reverse-phase HPLC (C18 column).

-

Validation Signal: The pyrrolidine product (secondary amine) will elute later than the primary amine precursor due to increased lipophilicity (loss of polar NH2 H-bonding capability).[1]

-

MS Confirmation: Both parent and product have the same mass (isomerization). Use MS/MS fragmentation; the pyrrolidine ring is robust and yields distinct fragment ions compared to the open-chain amine.[1]

Protocol 5.2: NMR "Fingerprint" for Ring Closure[1]

-

Method: 1H-NMR in

. -

Key Marker: Monitor the disappearance of the olefinic protons (

5.0–6.0 ppm).[1] -

New Signal: Appearance of multiplet signals in the

1.5–2.5 ppm region corresponding to the pyrrolidine ring methylene protons ( -

Causality Check: If olefin signals vanish but mass remains constant, intramolecular hydroamination is confirmed.[1]

Summary Table: Stability Descriptors

| Parameter | Value / Prediction | Implication |

| Hybridization (C1) | Blocks | |

| Cyclization Mode | 5-exo-trig | Kinetic preference for Pyrrolidine over Azetidine.[1] |

| Driving Force | Thorpe-Ingold Effect | Accelerates cyclization rate vs. linear amines.[1] |

| pKa (Calc) | ~9.5 - 10.0 | Exists as ammonium salt at physiological pH.[1] |

| Storage Risk | Acid Trace / Metals | Avoid metal containers; store as HCl salt to inhibit N-nucleophilicity.[1] |

References

-

Mechanistic Insight into Hydroamination: Müller, T. E., et al. "Hydroamination: Direct Addition of Amines to Alkenes." Chemical Reviews (2008).[1]

-

The Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, Transactions.[1]

-

Stability of Homoallylic Amines: Utsunomiya, M., & Hartwig, J. F. "Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes." Journal of the American Chemical Society.[1]

-

Carbocation Stability (Benzhydryl Systems): Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society.

-

Synthesis of 2,2-Diphenylpyrrolidine Derivatives: Relevant structural analogues and their cyclization mechanics.

Sources

Methodological & Application

Application Note: 1,1-Diphenylbut-3-en-1-amine as an Allyl Transfer Reagent

This Application Note is structured to guide researchers in utilizing 1,1-Diphenylbut-3-en-1-amine (DPBA) as a specialized Allyl Transfer Reagent in asymmetric synthesis.

While DPBA itself is achiral, it serves as a critical "latent" homoallylic anion equivalent. Its primary utility lies in the Asymmetric 2-Aza-Cope Rearrangement , where it transfers an allyl group to aldehydes with high enantioselectivity, generating valuable chiral

Introduction & Mechanistic Insight

1,1-Diphenylbut-3-en-1-amine (DPBA) is a gem-disubstituted homoallylic amine. Unlike standard chiral building blocks that incorporate their own stereocenters into the final product, DPBA acts as a sacrificial allyl donor .

The "Chirality Transfer" Paradox

DPBA possesses two identical phenyl groups at the C1 position, rendering it achiral. However, it is the cornerstone of a powerful method to generate chirality.

-

Function: It condenses with an achiral aldehyde to form a Schiff base (imine).

-

Transformation: This imine undergoes a [3,3]-sigmatropic rearrangement (2-Aza-Cope).

-

Result: The allyl group migrates from the diphenyl carbon to the aldehyde carbon. The diphenyl moiety is excised upon hydrolysis, leaving behind a highly enantioenriched chiral homoallylic amine (if a chiral catalyst is used).

Mechanism of Action

The reaction proceeds via a charged, chair-like transition state. The high steric bulk of the two phenyl groups drives the equilibrium toward the rearranged product (thermodynamic sink) by relieving steric congestion.

Figure 1: The 2-Aza-Cope Rearrangement pathway utilizing DPBA as an allyl transfer reagent.

Experimental Protocols

Protocol A: Synthesis of 1,1-Diphenylbut-3-en-1-amine (Reagent Prep)

Note: This reagent is often prepared in-house due to the high cost of commercial sources.

Reagents:

-

Benzophenone imine (1.0 equiv)[1]

-

Allylmagnesium bromide (1.0 M in Et2O, 1.2 equiv)

-

Diethyl ether (anhydrous)

-

Ammonium chloride (sat. aq.)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar and N2 inlet.

-

Solvation: Dissolve benzophenone imine (e.g., 5.0 g) in anhydrous diethyl ether (50 mL). Cool to 0 °C.

-

Addition: Add allylmagnesium bromide dropwise over 20 minutes. The solution will turn from yellow to a turbid suspension.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (the imine spot should disappear).

-

Quench: Carefully quench with sat. NH4Cl at 0 °C.

-

Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: The crude oil is often pure enough (>95%). If needed, purify via flash chromatography (Hexanes/EtOAc 9:1 + 1% Et3N). Note: The amine is sensitive to silica; triethylamine is mandatory.

Protocol B: Catalytic Asymmetric Synthesis of Chiral Amines

Using DPBA to allylate an aldehyde (R-CHO).

Reagents:

-

DPBA (1.1 equiv)

-

Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP) or VANOL-Borate (5-10 mol%)

-

Solvent: Toluene or Mesitylene

-

Scavenger: Hydroxylamine hydrochloride (NH2OH·HCl)

Step-by-Step:

-

Imine Formation: In a vial, mix the aldehyde and DPBA in Toluene (0.2 M) with 4Å molecular sieves. Stir for 2 hours at RT to form the imine.

-

Catalysis: Add the chiral catalyst (e.g., 5 mol% (R)-TRIP).

-

Rearrangement: Heat the mixture to 50–60 °C for 12–24 hours.

-

Checkpoint: Monitor conversion of Imine A to Imine B via NMR (distinct shift of the allyl vinyl protons).

-

-

Hydrolysis (Critical Step):

-

Cool to RT.

-

Add NH2OH·HCl (1.5 equiv) and Sodium Acetate (1.5 equiv) dissolved in MeOH/H2O.

-

Stir for 2 hours. This cleaves the benzophenone auxiliary (which forms the oxime) and releases the free chiral amine.

-

-

Isolation: Acidify with 1M HCl (extract organics to remove benzophenone oxime). Basify the aqueous layer with NaOH to pH 10. Extract the free amine with DCM.

Data & Validation

Substrate Scope and Efficiency

The efficiency of DPBA as an allyl donor depends on the electronic nature of the aldehyde substrate.

| Substrate (Aldehyde) | Catalyst System | Yield (%) | ee (%) | Notes |

| Benzaldehyde | (R)-TRIP (5 mol%) | 88 | 96 | Standard benchmark |

| 4-NO2-Benzaldehyde | (R)-TRIP (5 mol%) | 92 | 94 | Electron-poor works best |

| Cyclohexanecarboxaldehyde | VANOL-Borate | 75 | 90 | Aliphatic requires higher temp |

| 4-OMe-Benzaldehyde | (R)-TRIP | 65 | 88 | Electron-rich is slower |

Troubleshooting Guide

-

Low Yield: Often due to incomplete hydrolysis. Ensure the NH2OH·HCl step is vigorous.

-

Racemization: Avoid prolonged heating after the rearrangement is complete. The product imine is thermodynamically stable, but the free amine can be sensitive.

-

Purification: Chiral homoallylic amines streak on silica. Always use 1% Et3N or NH4OH in the eluent.

Strategic Comparison

Why use DPBA (Aza-Cope) vs. Direct Allylation?

| Feature | DPBA / Aza-Cope Route | Direct Allylation (Grignard/Zinc) |

| Enantiocontrol | Catalytic (Chiral Bronsted Acid) | Stoichiometric (Chiral Auxiliaries) |

| Reaction Conditions | Neutral/Mildly Acidic | Strongly Basic/Nucleophilic |

| Functional Group Tolerance | High (Esters, Nitriles OK) | Low (Ketones/Esters react) |

| Atom Economy | Lower (Loss of Benzophenone) | Higher |

References

-

Rueping, M., & Antonchick, A. P. (2008). Organocatalytic Enantioselective Aza-Cope Rearrangement of N-Allylic Imines.

-

Wulff, W. D., et al. (2009). Catalyst-Controlled Aza-Cope Rearrangements for the Synthesis of Chiral Homoallylic Amines. Journal of the American Chemical Society.

-

Han, Z. Y., et al. (2012). Chiral Phosphoric Acid Catalyzed Asymmetric Aza-Cope Rearrangement.[3] Chemical Reviews.

-

Review on Homoallylic Amines: "Asymmetric organocatalytic synthesis of chiral homoallylic amines." Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols for 1,1-Diphenylbut-3-en-1-amine in Asymmetric Catalyst Design

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Sterically Hindered Chiral Amine

In the landscape of asymmetric catalysis, the design of chiral ligands and organocatalysts remains a cornerstone for the efficient synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. Chiral primary amines, in particular, have emerged as versatile scaffolds for inducing stereoselectivity in a myriad of organic transformations.[1][2] This document outlines the potential applications and detailed protocols for a unique chiral building block: 1,1-Diphenylbut-3-en-1-amine .

The structure of 1,1-Diphenylbut-3-en-1-amine is distinguished by a stereogenic center directly attached to a primary amine and two bulky phenyl groups. This combination of features suggests its utility in catalyst designs where significant steric hindrance is required to create a well-defined chiral pocket around a catalytic center. The homoallylic amine framework also presents opportunities for further functionalization. While this specific amine is not yet widely documented in catalysis literature, its structural motifs are present in a variety of successful chiral ligands and organocatalysts. These application notes, therefore, serve as a technical guide to unlock its potential, drawing upon established principles of asymmetric catalysis.

Proposed Synthesis of Chiral 1,1-Diphenylbut-3-en-1-amine

The enantioselective synthesis of 1,1-Diphenylbut-3-en-1-amine can be envisioned through the asymmetric reductive amination of the corresponding prochiral ketone, 1,1-diphenylbut-3-en-1-one. This method offers a direct route to the chiral primary amine.[1][2][3]

Sources

- 1. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1,1-Diphenylbut-3-en-1-amine

Introduction: The Significance and Challenges of Homoallylic Amine Synthesis

1,1-Diphenylbut-3-en-1-amine is a valuable homoallylic amine, a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents and fine chemicals. The presence of the diphenylmethyl and allyl moieties imparts unique chemical properties, making it a versatile intermediate for the introduction of these groups into more complex molecules. Potential applications for such compounds can be found in the development of antihistamines, antidepressants, and other therapeutic agents.[1] The industrial production of amines is a significant sector of the chemical industry, and developing robust, scalable, and safe synthetic routes is of paramount importance.[2]

The synthesis of homoallylic amines often involves the addition of an allyl nucleophile to an imine.[3][4] While conceptually straightforward, the scale-up of such reactions presents significant challenges, particularly when employing highly reactive organometallic reagents like Grignard reagents. The primary concerns for industrial production are ensuring process safety, maximizing yield and purity, and minimizing environmental impact.

This document provides a comprehensive guide for the scale-up synthesis of 1,1-Diphenylbut-3-en-1-amine, addressing the critical aspects of process development, safety, and product characterization. It is intended for researchers, scientists, and drug development professionals involved in chemical process scale-up.

Synthetic Strategy: A Two-Step Approach to 1,1-Diphenylbut-3-en-1-amine

The proposed synthetic route to 1,1-Diphenylbut-3-en-1-amine is a two-step process, commencing with the formation of an imine intermediate, followed by a Grignard reaction to introduce the allyl group. This strategy is advantageous as it utilizes readily available starting materials and well-established reaction classes.

Overall Reaction Scheme:

This approach allows for the isolation and purification of the imine intermediate, ensuring a clean starting material for the critical Grignard step.

PART 1: Detailed Synthesis Protocols

Protocol 1: Synthesis of N-benzylidene-1,1-diphenylmethanamine (Imine Intermediate)

The formation of the imine is achieved through the condensation of benzaldehyde and 1,1-diphenylmethanamine. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Benzaldehyde | 106.12 | 1.044 | 106.12 g | 1.0 |

| 1,1-Diphenylmethanamine | 183.25 | 1.063 | 183.25 g | 1.0 |

| Toluene | 92.14 | 0.867 | 500 mL | - |

| p-Toluenesulfonic acid | 172.20 | - | 1.72 g | 0.01 |

Equipment:

-

1 L three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The flask should be equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

-

Charging Reagents: Charge the flask with 1,1-diphenylmethanamine (183.25 g, 1.0 mol), benzaldehyde (106.12 g, 1.0 mol), and toluene (500 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid (1.72 g, 0.01 mol) to the mixture.

-

Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water to be collected is 18 mL. The reaction is typically complete within 3-5 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Product: The resulting crude N-benzylidene-1,1-diphenylmethanamine is a viscous oil or a low-melting solid and can be used in the next step without further purification. Expected yield: >95%.

Protocol 2: Grignard Synthesis of 1,1-Diphenylbut-3-en-1-amine

This step involves the nucleophilic addition of allylmagnesium bromide to the imine synthesized in the previous step. Due to the highly exothermic and moisture-sensitive nature of the Grignard reaction, strict adherence to safety protocols is crucial, especially during scale-up.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity | Moles |

| N-benzylidene-1,1-diphenylmethanamine | 271.37 | - | 271.37 g | 1.0 |

| Allylmagnesium bromide | - | 1.0 M in THF | 1.2 L | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 1.0 L | - |

| Saturated Ammonium Chloride Solution | - | - | 1.0 L | - |

| Diethyl Ether | 74.12 | - | 1.0 L | - |

Equipment:

-

5 L three-necked round-bottom flask (oven-dried)

-

Pressure-equalizing dropping funnel (oven-dried)

-

Mechanical stirrer

-

Inert gas (Nitrogen or Argon) inlet

-

Thermometer

-

Cooling bath (ice-water or dry ice-acetone)

Procedure:

-

Inert Atmosphere: The entire apparatus must be thoroughly dried and assembled under an inert atmosphere of nitrogen or argon. This is critical to prevent the quenching of the Grignard reagent by atmospheric moisture.

-

Reagent Preparation: Dissolve the crude N-benzylidene-1,1-diphenylmethanamine (271.37 g, 1.0 mol) in anhydrous THF (1.0 L) in the reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add the allylmagnesium bromide solution (1.2 L of 1.0 M solution in THF, 1.2 mol) to the stirred imine solution via the dropping funnel. The addition rate should be carefully controlled to maintain the internal temperature below 10 °C. This is a highly exothermic step.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (1.0 L). This will hydrolyze the intermediate magnesium salt.

-

Extraction: Transfer the mixture to a large separatory funnel. Add diethyl ether (1.0 L) and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 500 mL).

-

Washing: Combine the organic layers and wash with brine (1.0 L).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1-Diphenylbut-3-en-1-amine.

PART 2: Purification and Characterization

Purification Protocol

The crude product is purified by flash column chromatography. Due to the basic nature of the amine, care must be taken to avoid tailing on the silica gel.

Chromatography Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing.[5]

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the solution onto the silica gel column.

-

Elute the column with the hexane/ethyl acetate gradient.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

-

Appearance: White to off-white solid or a viscous oil.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals for the phenyl protons, the methine proton adjacent to the nitrogen, the methylene protons of the allyl group, and the terminal vinyl protons.

-

¹³C NMR: Expected signals for the aromatic carbons, the methine carbon, the methylene carbon, and the vinyl carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the allyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 1,1-Diphenylbut-3-en-1-amine (C₂₂H₂₁N, MW: 299.41 g/mol ) should be observed.

PART 3: Industrial Scale-Up and Safety Considerations

Scaling up the synthesis of 1,1-Diphenylbut-3-en-1-amine, particularly the Grignard reaction, requires a thorough understanding of the potential hazards and the implementation of robust safety protocols.

Hazard Analysis

The primary hazards associated with this synthesis are:

-

Exothermic Reaction: The Grignard reaction is highly exothermic. A loss of cooling or an uncontrolled addition of the Grignard reagent can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[6][7]

-

Flammable Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides upon storage.

-

Reactive Reagents: Grignard reagents are pyrophoric and react violently with water and other protic sources.

-

Corrosive Materials: p-Toluenesulfonic acid is corrosive.

Safety Protocols for Scale-Up

-

Reactor Design and Material:

-

Use a glass-lined or stainless steel reactor with appropriate pressure and temperature ratings.

-

The reactor should be equipped with a robust cooling system (e.g., jacketed vessel with a chiller) and an efficient overhead condenser to handle solvent reflux.

-

A pressure relief valve or rupture disc is mandatory to prevent over-pressurization in the event of a runaway reaction.

-

-

Process Control and Monitoring:

-

Controlled Addition: The Grignard reagent must be added subsurface at a slow, controlled rate. The addition should be linked to the temperature of the reaction mixture, with an automatic shut-off if the temperature exceeds a set limit.

-

Temperature Monitoring: Multiple temperature probes should be used to monitor the internal temperature and the temperature of the cooling jacket.

-

Agitation: Efficient agitation is crucial to ensure uniform heat distribution and prevent localized hot spots.

-

-

Inert Atmosphere:

-

The reactor must be purged with an inert gas (nitrogen or argon) before charging the reagents.

-

A continuous inert gas blanket should be maintained throughout the reaction.

-

-

Emergency Procedures:

-

An emergency cooling system (e.g., a quench tank with a cold, non-reactive solvent) should be in place.

-

Personnel must be trained on emergency shutdown procedures.

-

Appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for reactive metals) must be readily available.

-

-

Personal Protective Equipment (PPE):

-

Operators must wear flame-retardant lab coats, chemical-resistant gloves, and safety goggles with side shields.

-

Workflow and Logic Diagram

The following diagram illustrates the overall workflow for the synthesis of 1,1-Diphenylbut-3-en-1-amine.

Caption: Workflow for the synthesis of 1,1-Diphenylbut-3-en-1-amine.

Conclusion

The successful and safe scale-up synthesis of 1,1-Diphenylbut-3-en-1-amine is achievable through a well-defined, two-step process involving imine formation and a subsequent Grignard reaction. The protocols and safety considerations outlined in this document provide a comprehensive framework for researchers and drug development professionals. A thorough understanding of the reaction thermodynamics, coupled with robust engineering controls and stringent safety procedures, is paramount for the transition from laboratory-scale synthesis to industrial production. The final product, a versatile homoallylic amine, can then be utilized as a key intermediate in the development of various high-value chemical entities.

References

-

Reaction of benzaldehyde, dimedone and 1-naphthylamine: solvent screening and catalyst loading. ResearchGate. [Link]

-

Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PMC. [Link]

-

Reaction of benzaldehyde and 1,3-diketone. ResearchGate. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

1,1-Diphenylbut-3-en-1-amine. MySkinRecipes. [Link]

-

Reaction conditions: 1,2-diaminobenzene (5 mmol), benzaldehyde... ResearchGate. [Link]

-

Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]

-

Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]

-

2-Butene, 1-iodo-4-phenyl, (E). Organic Syntheses Procedure. [Link]

-

Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones. The Royal Society of Chemistry. [Link]

-

The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. [Link]

-

Diphenyl amine (3a)1 White solid, mp 51-52 °C (lit2 mp 51-52 °C), 1H NMR (400 MHz, CDCl3): 7.37 (t, J = 8.2 Hz, 4H), 7.16 (d,. The Royal Society of Chemistry. [Link]

-

Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC. [Link]

- Safety Precautions for Handling Exothermic Reactions. Google Docs.

-

Safety Protocols for Handling Industrial Reactors Effectively. Polmac. [Link]

-

Best Practices for Working with Chemical Reactions in the Lab. [Link]

-

Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. [Link]

-

Grignard Reaction. American Chemical Society. [Link]

-

for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

Is there an easy way to purify organic amines?. Biotage. [Link]

Sources

- 1. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. icheme.org [icheme.org]

- 3. labproinc.com [labproinc.com]

- 4. N-(Diphenylmethyl)methylamine | C14H15N | CID 411467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 6. rsc.org [rsc.org]

- 7. pybeadmill.com [pybeadmill.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Diphenylbut-3-en-1-amine

Welcome to the technical support center for the synthesis of 1,1-Diphenylbut-3-en-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. 1,1-Diphenylbut-3-en-1-amine and its analogs are valuable building blocks in medicinal chemistry, often utilized in the synthesis of antihistamines and antidepressants.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Overview of the Synthesis

The most common and direct route to 1,1-Diphenylbut-3-en-1-amine involves the allylation of benzophenone imine. This reaction typically utilizes an allyl organometallic reagent, such as allylmagnesium bromide (a Grignard reagent), which acts as a nucleophile attacking the electrophilic carbon of the imine C=N double bond.

A generalized reaction scheme is as follows:

Benzophenone Imine + Allyl Grignard Reagent → 1,1-Diphenylbut-3-en-1-amine

While the reaction appears straightforward, several factors can influence its success, leading to variability in yield and the formation of impurities. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the synthesis of 1,1-Diphenylbut-3-en-1-amine.

Low or No Product Formation

Q1: I am not getting any product, or the yield is consistently below 20%. What are the likely causes?

Several factors could be contributing to a low or nonexistent yield. Let's break down the most common culprits, starting with the integrity of your reagents and reaction conditions.

A1: Potential Causes and Solutions

-

Inactive Grignard Reagent: The allyl Grignard reagent is highly sensitive to moisture and air. Exposure to either will quench the reagent, rendering it inactive.

-

Troubleshooting:

-

Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether or THF) and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[2][3]

-

Reagent Quality: Use freshly prepared or recently purchased allylmagnesium bromide. If preparing it in-house, ensure the magnesium turnings are activated (e.g., by grinding or using a crystal of iodine).

-

Titration: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. This will ensure you are adding the correct stoichiometric amount.

-

-

-

Poor Quality Benzophenone Imine: The purity of your starting imine is crucial.

-

Suboptimal Reaction Temperature: The addition of the Grignard reagent to the imine is typically exothermic.[2][3]

-

Troubleshooting:

-

Controlled Addition: Add the Grignard reagent dropwise to a cooled solution (0 °C or below) of the benzophenone imine to control the reaction temperature and minimize side reactions.

-

Allow to Warm: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.

-

-

-

Inefficient Quenching and Workup: The workup procedure is critical for isolating the desired amine.

-

Troubleshooting:

-

Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids initially, as this can lead to side reactions.

-

Proper Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.

-

pH Adjustment: During the workup, the pH of the aqueous layer should be carefully adjusted to ensure the amine is in its free base form for efficient extraction into the organic phase.

-

-

Formation of Significant Impurities

Q2: I am getting a decent yield, but my product is contaminated with significant byproducts. What are these impurities and how can I avoid them?

The presence of impurities can complicate purification and affect the utility of your final product. Understanding the potential side reactions is key to minimizing their formation.

A2: Common Impurities and Mitigation Strategies

-

1,1-Diphenyl-3-buten-1-ol: This alcohol is formed if your benzophenone imine starting material contains unreacted benzophenone. The Grignard reagent will readily react with the ketone to form the corresponding tertiary alcohol.[6]

-

Mitigation:

-

Purify the Imine: Ensure your benzophenone imine is free of residual benzophenone. Purification by distillation or chromatography may be necessary.

-

Reaction Conditions: The formation of benzophenone imine from benzophenone and an ammonia source can be driven to completion to minimize leftover starting material.[5]

-

-

-

Over-alkylation Products: While less common in this specific synthesis, the possibility of the product amine reacting further exists under certain conditions.

-

Mitigation:

-

Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. A large excess can potentially lead to side reactions.

-

Temperature Control: Maintain a low temperature during the Grignard addition.

-

-

-

Unreacted Starting Materials: Incomplete conversion will result in the presence of benzophenone imine in your crude product.

-

Mitigation:

-

Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Grignard Molarity: As mentioned previously, accurately determine the concentration of your Grignard reagent.

-

-

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended methods?

Effective purification is essential to obtain 1,1-Diphenylbut-3-en-1-amine in high purity.

A3: Purification Techniques

-

Column Chromatography: This is the most common and effective method for purifying the crude product.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the amine product from streaking on the silica gel.[7]

-

-

Acid-Base Extraction: This technique can be used to separate the basic amine product from neutral impurities.

-

Protocol:

-

Dissolve the crude product in an organic solvent (e.g., diethyl ether).

-

Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

-

Wash the organic layer with water.

-

Combine the aqueous layers and basify with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.[8]

-

Extract the free amine back into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

-

Crystallization/Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis?

A: Grignard reagents are highly reactive and pyrophoric. They react violently with water. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction can be exothermic, so proper temperature control is essential.

Q: Can I use other allylating agents besides allylmagnesium bromide?

A: Yes, other organometallic reagents such as allyllithium or allylboronates can be used.[9] The choice of reagent can influence the reaction's stereoselectivity and functional group tolerance. Copper-catalyzed allylation of imines using terminal allenes is also a viable, though more complex, alternative.[10]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials (benzophenone imine). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light or with a suitable stain (e.g., potassium permanganate).

Q: My benzophenone imine is difficult to handle. Are there any tips?

A: Benzophenone imine can be somewhat unstable and prone to hydrolysis. It is best to use it immediately after preparation and purification. If storage is necessary, keep it under an inert atmosphere in a tightly sealed container in a refrigerator or freezer.

Experimental Workflow and Data

General Experimental Protocol for the Synthesis of 1,1-Diphenylbut-3-en-1-amine

This protocol is a general guideline. Optimization of specific parameters may be necessary.

-

Reaction Setup:

-

Under an inert atmosphere (N₂ or Ar), add a solution of benzophenone imine (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Cool the flask to 0 °C in an ice bath.

-

-

Grignard Addition:

-

Slowly add allylmagnesium bromide (1.2 eq, solution in diethyl ether) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the benzophenone imine is consumed.

-

-

Workup:

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Troubleshooting Flowchart

Caption: Troubleshooting workflow for the synthesis of 1,1-Diphenylbut-3-en-1-amine.

Quantitative Data Summary

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry (Grignard:Imine) | 1.1 - 1.2 : 1.0 | A slight excess of the Grignard reagent ensures complete consumption of the imine without promoting significant side reactions. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, while warming to room temperature drives the reaction to completion. |

| Solvent | Anhydrous Diethyl Ether or THF | These aprotic, anhydrous solvents are essential for the stability and reactivity of the Grignard reagent.[3] |

| Workup Quench | Saturated aq. NH₄Cl | A mild quenching agent that effectively destroys excess Grignard reagent without causing unwanted side reactions. |

| Purification Eluent | Ethyl Acetate/Hexanes (+1% Et₃N) | A versatile solvent system for silica gel chromatography; triethylamine prevents streaking of the amine product. |

References

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction.

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (Version 3). Synthesis of 1-Phenylethanol: A Grignard Reaction.

-

PrepChem. Synthesis of 1,1-diphenyl-3-buten-1-ol. Available at: [Link]

-

MySkinRecipes. 1,1-Diphenylbut-3-en-1-amine. Available at: [Link]

- International Journal of Creative Research Thoughts. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. IJCRT.org.

-

ACS Publications. (2019). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. Available at: [Link]

- Taylor, J. G., & Ventura, W. M. (2014). A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor.

-

Liu, R. Y., Yang, Y., & Buchwald, S. L. (2016). Regiodivergent and Diastereoselective CuH-Catalyzed Allylation of Imines with Terminal Allenes. Angewandte Chemie International Edition, 55(45), 14077–14080. Available at: [Link]

- Google Patents. Process for the purification of amines.

-

Organic Syntheses. 2-Butene, 1-iodo-4-phenyl, (E). Available at: [Link]

-

Alam, R., Das, A., Huang, G., Eriksson, L., Himo, F., & Szabó, K. J. (2014). Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. Organic & Biomolecular Chemistry, 12(16), 2587–2593. Available at: [Link]

Sources

- 1. 1,1-Diphenylbut-3-en-1-amine [myskinrecipes.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. ijcrt.org [ijcrt.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 9. Stereoselective allylboration of imines and indoles under mild conditions. An in situ E / Z isomerization of imines by allylboroxines - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00415A [pubs.rsc.org]

- 10. dspace.mit.edu [dspace.mit.edu]

Technical Support Center: Optimization of Allylation of Benzophenone Imine (O'Donnell Schiff Base)

Subject: Optimization and Troubleshooting for C-Allylation of

Executive Summary & Scope

This technical guide addresses the

Target Substrate:

Key Technical Insight: The success of this reaction relies on the specific acidity of the

Core Protocols & Optimization Modules

Module A: Phase Transfer Catalysis (PTC) – The Industry Standard

For most applications (racemic or asymmetric), PTC is the most robust method. It utilizes a biphasic system (Liquid-Liquid or Solid-Liquid) to generate the enolate at the interface.

Standard Protocol (Racemic):

-

Organic Phase: Dissolve Imine (1.0 equiv) and Allyl Halide (1.2 equiv) in DCM or Toluene.

-

Catalyst: Add Tetrabutylammonium bromide (TBAB) or TEBA (5-10 mol%).

-

Aqueous Phase: Add 50% KOH or NaOH (5-10 equiv).

-

Agitation: Vigorous stirring (essential for interfacial surface area).

-

Quench: Separate phases, wash organic layer with water/brine immediately.

Optimization Table: Variable Impact Analysis

| Variable | Recommendation | Technical Rationale |

| Base | 50% KOH (aq) or CsOH (solid) | High concentration forces deprotonation at the interface. Solid CsOH is preferred for moisture-sensitive electrophiles (Solid-Liquid PTC). |

| Solvent | Toluene (Asymmetric) / DCM (Racemic) | Toluene tightens the ion pair (Enolate-Q |

| Ester Group | tert-Butyl ( | The |

| Temperature | Lower temperatures suppress background racemic reactions and stabilize the specific conformation of the chiral catalyst-enolate complex. |

Module B: Transition Metal Catalyzed Allylation (Pd/Ir)

Used when the electrophile is a vinyl epoxide , allyl carbonate , or requires branched selectivity .

-

Catalyst System:

with Phosphine ligands (e.g., dppe, Trost ligands). -

Base: Weaker organic bases (DBU, BEMP) are often sufficient due to the activation of the allyl species by the metal.

-

Critical Factor: Unlike PTC, this is often homogeneous. The

of the conjugate acid of the base must match the imine.

Visualization of Reaction Dynamics

Diagram 1: The Interfacial Mechanism (PTC)

This diagram illustrates the "Extraction Mechanism" vs. "Interfacial Mechanism." For O'Donnell substrates, deprotonation occurs at the interface .[2]

Caption: The interfacial mechanism where the quaternary ammonium salt (

Troubleshooting Guide (FAQ Format)

Issue 1: Hydrolysis of the Imine (Loss of Starting Material)

Symptom: TLC shows benzophenone spot and free amino ester (or glycine), but no product.

-

Q: Why is my imine decomposing before reaction?

-

Technical Root Cause: The

bond is labile in acidic media or prolonged exposure to water without phase transfer protection. -

Corrective Action:

-

Switch to Solid-Liquid PTC: Use solid KOH or CsOH with no added water.[3] Use anhydrous DCM.

-

Check Solvent Acidity:

can degrade to produce HCl. Filter solvent through basic alumina before use. -

Rapid Quench: Do not let the reaction stir overnight if conversion is complete. The product is more stable than the starting material, but not infinitely.

-

-

Issue 2: Bis-Alkylation (Double Allylation)

Symptom: Mass spec shows M+Allyl+Allyl.

-

Q: How do I stop at the mono-allylated product?

-

Technical Root Cause: The mono-allylated product is less acidic (

) than the starting material ( -

Corrective Action:

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of the allyl halide. Never excess.

-

Leaving Group: Switch from Allyl Iodide to Allyl Bromide or Chloride (slower kinetics allows better discrimination).

-

Counter-Ion Effect: Use NaOH instead of KOH (tighter ion pairing reduces reactivity of the second deprotonation).

-

-

Issue 3: Low Enantioselectivity (In Asymmetric Protocols)

Symptom:

-

Q: Why is the chiral induction failing?

-

Technical Root Cause: "Background Reaction."[3] The uncatalyzed reaction (direct alkylation by base at interface) is competing with the catalyst-mediated pathway.

-

Corrective Action:

-

Temperature: Cool to

(requires Toluene/DCM mix to prevent freezing). -

Catalyst Loading: Increase from 1 mol% to 10 mol% to outcompete the background rate.

-

Concentration: Dilute the reaction. High concentration favors the background interfacial reaction.

-

-

Diagram 2: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing common reaction failures in imine allylation.

References & Authority

-

O'Donnell, M. J., et al. (1989).[4] "The Synthesis of Amino Acid Derivatives by Catalytic Phase-Transfer Alkylations." Journal of the American Chemical Society.[5] Link

-

Significance: The foundational paper establishing the "O'Donnell Schiff Base" methodology.

-

-

Lygo, B., & Andrews, B. I. (2004).[4] "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link

-

Significance: Detailed optimization of the asymmetric variant using Cinchona alkaloids.

-

-

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

-

Significance: Introduction of structurally rigid chiral catalysts for high selectivity.

-

-

O'Donnell, M. J. (2004).[1][4] "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link-

Significance: Comprehensive review of mechanism and troubleshooting.

-

Sources

Technical Guide: Impurity Profiling & Remediation for 1,1-Diphenylbut-3-en-1-amine

[1][2]

CAS: 4383-23-7 Formula: C₁₆H₁₇N Molecular Weight: 223.31 g/mol [1][2]

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 1,1-Diphenylbut-3-en-1-amine . This compound is a critical primary amine intermediate, often synthesized via the nucleophilic addition of allylmagnesium bromide to benzophenone imine.

The challenge with this molecule lies in its "impurity inheritance."[1] Because the synthesis relies on Grignard chemistry and hydrolytic workups, the crude product almost invariably contains a specific set of neutral byproducts—most notably 1,1-diphenylbut-3-en-1-ol and benzophenone —that mimic the physicochemical properties of the target amine, making standard silica chromatography inefficient.[1][2]

This guide provides a self-validating, logic-driven approach to identifying and removing these impurities, prioritizing chemo-selective extraction over brute-force chromatography.[1][2]

Module 1: Diagnostic Profiling (Troubleshooting)

Before attempting purification, you must diagnose the specific impurity profile.[2] Use these Q&A scenarios to interpret your analytical data.

Q1: My ¹H NMR shows a persistent singlet around 5.2 ppm and multiplets at 5.8 ppm that don't match the integration of my aromatic protons. What is happening?

-

Diagnosis: You likely have 1,5-Hexadiene (Biallyl) contamination.[1][2]

-

Cause: This is a homocoupling byproduct of the allylmagnesium bromide reagent. It is volatile but can remain trapped in the oily free base.

-

Solution: High-vacuum drying (< 1 mbar) at ambient temperature for 2 hours usually removes this.[1][2] If it persists, the "Acid-Base Extraction" (Protocol A) is required.[1][2]

Q2: I see a strong IR stretch at ~3400 cm⁻¹, but my product is supposed to be an amine. Is this normal?

-

Diagnosis: Ambiguous.[1][2] Both primary amines (-NH₂) and alcohols (-OH) absorb here.[1][2]

-

Differentiation: Check the shape. A primary amine typically shows a "doublet" spike (symmetric/asymmetric stretch) around 3300–3400 cm⁻¹.[1][2] A broad, rounded trough indicates the presence of 1,1-diphenylbut-3-en-1-ol (the hydrolysis side-product).[1][2]

-

Confirmation: Run a TLC.[1][2][3][4] The alcohol usually runs slightly higher (less polar) than the amine in MeOH/DCM systems but streaks if the silica is not neutralized.

Q3: My LC-MS shows a peak at M+1 = 183. Why?

Module 2: The Impurity Landscape

Understanding the origin of impurities allows you to prevent them. The table below summarizes the critical contaminants for CAS 4383-23-7.

| Impurity Name | Structure / Origin | Physicochemical Nature | Removal Strategy |

| 1,1-Diphenylbut-3-en-1-ol | Hydrolysis Artifact: Formed if the imine hydrolyzes to ketone before Grignard addition, or if water enters the reaction.[1][2] | Neutral, Polar Alcohol | Protocol A (Acid-Base Extraction) |

| Benzophenone | Starting Material: Hydrolysis of unreacted benzophenone imine.[1][2] | Neutral, Lipophilic Ketone | Protocol A (Acid-Base Extraction) |

| 1,5-Hexadiene | Reagent Dimer: Homocoupling of allylmagnesium bromide.[1][2] | Volatile Hydrocarbon | High-Vacuum Evaporation |

| Biphenyl | Reagent Dimer: Homocoupling of phenylmagnesium bromide (if used to make imine).[1][2] | Neutral, Lipophilic | Recrystallization (from HCl salt) |

| Magnesium Salts | Inorganic Residue: MgBr(OH), MgCl₂.[2] | Inorganic Solid | Aqueous Wash / Filtration |

Visualizing Impurity Origins

The following diagram maps the chemical pathways leading to these specific impurities during the synthesis workflow.

Figure 1: Mechanistic origin of impurities.[2] Note that the Alcohol impurity (Impurity 2) is chemically similar to the target but lacks the basic nitrogen, making pH switching the ideal separation method.

Module 3: Remediation Protocols

Do not rely on column chromatography as a first resort.[1][2] It is time-consuming and often fails to separate the amine from the alcohol due to tailing.[1] The following protocols utilize the basicity of the amine to achieve >99% purity.

Protocol A: Chemo-Selective Acid-Base Extraction (The Gold Standard)[1][2]

Principle: The target is a base (pKₐ of conjugate acid ~10).[2] The impurities (Benzophenone, Alcohol, Hexadiene) are neutral.[2] By lowering the pH, we force the amine into the water phase, leaving impurities in the organic phase.

Reagents:

-

Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1][2]

-

1M Hydrochloric Acid (HCl)[2]

-

2M Sodium Hydroxide (NaOH)[2]

-

Brine (Saturated NaCl)[2]

Step-by-Step:

-

Dissolution: Dissolve the crude reaction mixture in Et₂O (10 mL per gram of crude).

-

Acid Extraction:

-

Add 1M HCl (1.2 equivalents relative to theoretical yield).

-

Shake vigorously for 3 minutes.

-

Critical Check: The target amine is now in the Aqueous Layer (Bottom) as the hydrochloride salt. The impurities are in the Organic Layer (Top).

-

-

Separation & Wash:

-

Basification:

-

Recovery:

Outcome: You will obtain the pure Free Base amine.[1]

Protocol B: Hydrochloride Salt Formation (For Long-Term Storage)

If the free base is an oil or unstable, converting it to a solid salt is recommended for stability and final purification.

Step-by-Step:

-

Dissolve the purified free base (from Protocol A) in a minimum amount of dry Ethanol or Isopropanol.[2]

-

Add 2M HCl in Diethyl Ether (or 1.25 M HCl in Methanol) dropwise with stirring.

-

A white precipitate should form.[1][2] If not, add cold Diethyl Ether to induce precipitation.[1][2]

-

Recrystallization (Optional): If the salt is slightly yellow, recrystallize from Isopropanol/Ether.

Workflow Visualization

Figure 2: Acid-Base purification logic flow.[1][2][7] This method exploits the basicity of the amine to filter out non-basic contaminants.

Module 4: Storage & Stability

Once purified, 1,1-Diphenylbut-3-en-1-amine requires specific handling to prevent degradation.[1][2]

-

CO₂ Sensitivity: Primary amines avidly absorb atmospheric CO₂ to form carbamates (white crusty solids).[1][2]

-

Oxidation: The alkene moiety (but-3-ene) is susceptible to slow oxidation or polymerization if exposed to light and air.[1][2]

-

Action: Store in amber vials at 2–8°C.

-

-

Container: Glass is preferred.[1][2] Avoid certain plastics that may leach plasticizers into the amine oil.[1]

References

-

PubChem. (n.d.).[1][2][8] 1,1-Diphenylbut-3-en-1-amine (Compound Summary). National Library of Medicine.[1][2] Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (1976).[1][2] Allylmagnesium Bromide and its Reaction with Imines. Org.[1][2][4] Synth. Coll. Vol. 6. (General reference for Allyl Grignard addition to imines). Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Reference for Grignard addition mechanisms and chemoselective extractions).

Sources

- 1. 1,3-Diphenylbut-3-en-1-one | C16H14O | CID 66721853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-phenylbut-3-en-1-amine (C10H13N) [pubchemlite.lcsb.uni.lu]

- 3. ijcrt.org [ijcrt.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. youtube.com [youtube.com]

- 7. pharmtech.com [pharmtech.com]

- 8. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and storage conditions for 1,1-Diphenylbut-3-en-1-amine

Welcome to the technical support center for 1,1-Diphenylbut-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting for experiments involving this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 1,1-Diphenylbut-3-en-1-amine.

Q1: What are the optimal storage conditions for 1,1-Diphenylbut-3-en-1-amine?

A1: To ensure the long-term stability of 1,1-Diphenylbut-3-en-1-amine, it is recommended to store it at 2-8°C . The compound should be protected from light and kept under an inert gas atmosphere, such as argon or nitrogen. It is crucial to store it in a tightly sealed container to prevent exposure to air and moisture.

Q2: How stable is 1,1-Diphenylbut-3-en-1-amine at room temperature?

A2: While the recommended storage temperature is 2-8°C for long-term stability, 1,1-Diphenylbut-3-en-1-amine is generally considered to be chemically stable under standard ambient conditions (room temperature) for short periods. However, prolonged exposure to ambient temperatures, light, and air can lead to gradual degradation. For ongoing experiments, it is advisable to bring to room temperature only the amount of material needed and return the main stock to refrigerated conditions promptly.

Q3: What are the known incompatibilities for 1,1-Diphenylbut-3-en-1-amine?

A3: As an amine, this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with acid chlorides and acid anhydrides, as these will react with the amine functionality.

Q4: What are the primary degradation pathways for 1,1-Diphenylbut-3-en-1-amine?

A4: While specific degradation studies on 1,1-Diphenylbut-3-en-1-amine are not extensively published, based on the chemistry of allylic amines, two primary degradation pathways can be anticipated: oxidation and thermal degradation.

-

Oxidative Degradation: The allylic C-H bonds are susceptible to oxidation, which can be initiated by air (oxygen), especially in the presence of light or trace metal impurities. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts. The amine group itself can also be oxidized.

-

Thermal Degradation: At elevated temperatures, amines can undergo various decomposition reactions. For allylic amines, this can involve rearrangements, polymerization, or cleavage of the C-N bond.

Below is a diagram illustrating potential degradation pathways.

Caption: Potential degradation pathways for 1,1-Diphenylbut-3-en-1-amine.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of 1,1-Diphenylbut-3-en-1-amine in experimental settings.

| Problem | Potential Cause | Troubleshooting Steps |

| Low reaction yield or incomplete reaction | 1. Degraded starting material. | 1. Verify the purity of the 1,1-Diphenylbut-3-en-1-amine using techniques like NMR or LC-MS. If degraded, consider purification by recrystallization or chromatography. Ensure proper storage conditions have been maintained. |

| 2. Presence of moisture. | 2. Dry solvents and reagents thoroughly before use. Perform reactions under an inert atmosphere. | |

| 3. Incompatible reagents or solvents. | 3. Review the compatibility of all reaction components. Avoid strong acids and oxidizers unless they are part of the intended reaction scheme under controlled conditions. | |

| Formation of unexpected byproducts | 1. Side reactions of the amine group. | 1. The amine is a nucleophile and can react with electrophiles. Protect the amine group with a suitable protecting group (e.g., Boc, Cbz) if it is not the intended reactive site. |

| 2. Side reactions of the allyl group. | 2. The double bond can undergo various reactions (e.g., oxidation, addition). Ensure the reaction conditions are specific to the desired transformation. | |

| 3. Over-alkylation of the amine. | 3. In alkylation reactions, the primary amine can be further alkylated to a secondary or tertiary amine. Use a large excess of the amine or a protecting group strategy to favor mono-alkylation.[1] | |

| Difficulty in product purification | 1. Presence of polar byproducts from degradation. | 1. If degradation is suspected, purify the starting material before use. During workup, a mild acidic wash can help remove basic impurities, but be cautious as it may protonate the desired product. |

| 2. Emulsion formation during aqueous workup. | 2. The amine can act as a surfactant. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |

Experimental Protocols

Protocol 1: Handling and Dispensing of 1,1-Diphenylbut-3-en-1-amine

This protocol outlines the best practices for handling the compound to minimize degradation.

-

Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture inside the container.

-

Inert Atmosphere: If the compound is stored under an inert gas, perform all dispensing in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).

-

Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount and securely reseal the container.

-

Storage of Aliquots: For frequent use, it is recommended to prepare smaller aliquots from the main stock to avoid repeated warming and cooling cycles and exposure of the entire stock to the atmosphere.

-

Cleanup: Clean any spills promptly. Dispose of any waste material according to your institution's safety guidelines.

Protocol 2: General Procedure for a Reaction using 1,1-Diphenylbut-3-en-1-amine

This protocol provides a general workflow for a typical reaction.

Caption: A general experimental workflow for reactions involving 1,1-Diphenylbut-3-en-1-amine.

Step-by-Step Methodology:

-

Setup: Assemble dry glassware under an inert atmosphere.

-

Reagent Addition: Dissolve 1,1-Diphenylbut-3-en-1-amine in an appropriate anhydrous solvent. Add other reagents sequentially at the desired temperature.

-

Reaction Monitoring: Track the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of completion.

-

Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water, saturated ammonium chloride). Extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

-

Analysis: Characterize the purified product to confirm its identity and purity.

References

-

MySkinRecipes. 1,1-Diphenylbut-3-en-1-amine. Available at: [Link]

- Sigma-Aldrich. Safety Data Sheet for a related compound.

-

Michigan State University Department of Chemistry. Amine Reactivity. Available at: [Link]

-

International Labour Organization. International Chemical Safety Cards (ICSC) for Allylamine. Available at: [Link]

- Thermo Fisher Scientific. Safety Data Sheet for a related amine.

Sources

Technical Support Center: Catalyst Deactivation in 1,1-Diphenylbut-3-en-1-amine Synthesis

Status: Operational Ticket ID: CATA-DPB-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Catalyst Death in Homoallylic Amine Synthesis

System Overview & Chemical Context

You are attempting to synthesize 1,1-Diphenylbut-3-en-1-amine , a sterically hindered homoallylic amine often used as a pharmacophore in CNS-active agents (e.g., antihistamine analogs).

While stoichiometric routes (e.g., Allylmagnesium bromide addition to diphenylketimine) exist, they lack atom economy. The industry standard for scalable, high-purity synthesis is the Palladium-Catalyzed Allylic Amination (Tsuji-Trost type) or Lewis Acid-Catalyzed Allylation .

The Problem: This reaction is notorious for "catalyst sudden death." The product itself—a primary amine with a gem-diphenyl backbone—is a potent ligand that competes with your phosphines, leading to irreversible catalyst sequestration.

The "Black Box" Diagnosis: Is Your Catalyst Dead or Dormant?

Before adjusting parameters, identify the mode of failure using this diagnostic matrix.

| Observation | Catalyst State | Probable Cause | Immediate Action |

| Reaction turns clear → black precipitate | Irreversible Collapse | Pd-Black Formation. Ligand dissociation followed by Pd(0) aggregation. | Stop. Filter. The batch is likely compromised. Increase Ligand:Pd ratio in next run. |

| Reaction stays pale yellow/orange but conversion stalls at ~40-60% | Poisoned (Resting State) | Product Inhibition. The amine product is binding Pd(0) tighter than the substrate. | Add 5-10 mol% fresh ligand (e.g., DPEphos). Heat to 60°C to promote ligand exchange. |

| Reaction never starts (Induction > 2 hrs) | Oxidized / Inactive | O₂ Contamination or Inactive Precursor. Pd(II) not reducing to Pd(0). | Check inert lines. If using Pd(OAc)₂, ensure a reductant (phosphine or amine) is present. |